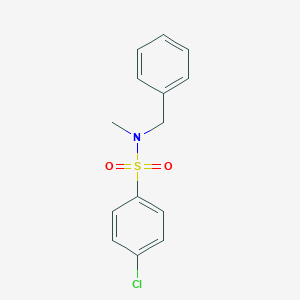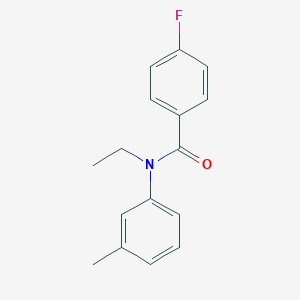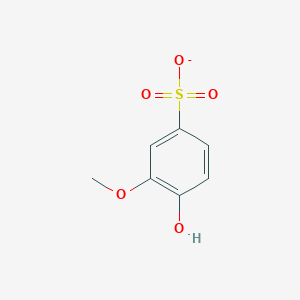![molecular formula C20H21N5O3S2 B261593 ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been synthesized for its potential scientific research applications.
作用機序
The mechanism of action of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell death in certain types of cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it has shown promising results in inhibiting cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in future experiments.
将来の方向性
There are several future directions for research on ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and neurodegenerative disease treatment. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research could explore its potential use in other disease areas.
合成法
The synthesis of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process. The first step is the reaction of 5-(methylsulfanyl)-1H-tetrazole with 4-chlorobenzoyl chloride to form 4-(5-(methylsulfanyl)-1H-tetrazol-1-yl)benzoic acid. This acid is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form this compound.
科学的研究の応用
Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential scientific research applications in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
特性
分子式 |
C20H21N5O3S2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
ethyl 2-[[4-(5-methylsulfanyltetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N5O3S2/c1-3-28-19(27)16-14-6-4-5-7-15(14)30-18(16)21-17(26)12-8-10-13(11-9-12)25-20(29-2)22-23-24-25/h8-11H,3-7H2,1-2H3,(H,21,26) |
InChIキー |
VTULZQUGHCZXKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)



![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
